
Trimethylsulfoxonium iodide
Vue d'ensemble
Description
Trimethylsulfoxonium iodide is a sulfoxonium salt . It is used to generate dimethyloxosulfonium methylide by reaction with sodium hydride . The latter compound is used as a methylene-transfer reagent and is used to prepare epoxides . This compound is commercially available .
Synthesis Analysis
Trimethylsulfoxonium iodide is commonly prepared by the reaction of Dimethyl Sulfoxide with approximately 2.5 equivalents of Iodomethane . After refluxing for 24 hours at 80°C, the reaction mixture is cooled and the crude solid product is filtered and washed with acetone to give the trimethylsulfoxonium iodide .Molecular Structure Analysis
The molecular formula of Trimethylsulfoxonium iodide is C3H9IOS . Its average mass is 220.072 Da and its monoisotopic mass is 219.941864 Da .Chemical Reactions Analysis
Trimethylsulfoxonium iodide reacts with sodium hydride to prepare dimethyloxosulfonium methylide, which is used as a methylene-transfer reagent in synthetic chemistry . It is used to prepare ylide, which reacts with carbonyl compounds to get epoxides . Further, it reacts with alpha, beta-unsaturated esters to get cyclopropyl esters .Physical And Chemical Properties Analysis
Trimethylsulfoxonium iodide has a melting point of 208 to 212 °C . Its molecular weight is 220.07 g/mol .Applications De Recherche Scientifique
Synthesis of Dimethyloxosulfonium Methylide
TMSOI reacts with sodium hydride to form dimethyloxosulfonium methylide , a key methylene-transfer reagent in synthetic chemistry . This ylide is pivotal for the introduction of methylene groups into organic molecules, facilitating the synthesis of a wide range of compounds.
Preparation of Epoxides
The ylide generated from TMSOI can react with carbonyl compounds to produce epoxides . Epoxides are valuable intermediates in organic synthesis, used to create polymers, pharmaceuticals, and agrochemicals due to their high reactivity.
Cyclopropanation of Alfa,Beta-Unsaturated Esters
TMSOI is used to prepare ylides that react with alfa,beta-unsaturated esters, leading to the formation of cyclopropyl esters . These structures are significant in medicinal chemistry for their biological activity and in materials science for creating novel polymers.
Mécanisme D'action
Target of Action
Trimethylsulfoxonium iodide primarily targets carbonyl compounds such as ketones and aldehydes . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.
Mode of Action
Trimethylsulfoxonium iodide is used to generate dimethyloxosulfonium methylide by reaction with a strong base . This compound, also known as the Corey-Chaykovsky Reagent, acts as a methylene-transfer reagent . The ylide initially acts as a nucleophile toward the carbonyl compound. The resulting oxygen anion then reacts as an intramolecular nucleophile toward the now electrophilic ylide carbon, which bears a sulfonium cation as a good leaving group .
Biochemical Pathways
The interaction of the ylide with carbonyl compounds leads to the formation of epoxides . Additionally, it can add preferentially to the double bond of α,β-unsaturated esters to give cyclopropyl esters . These reactions are part of the broader Corey-Chaykovsky Reaction, which is a valuable tool in organic synthesis .
Result of Action
The primary result of Trimethylsulfoxonium iodide’s action is the formation of epoxides from carbonyl compounds . Epoxides are three-membered cyclic ethers that are useful in a variety of chemical syntheses. It can also lead to the formation of cyclopropyl esters when reacting with α,β-unsaturated esters .
Action Environment
The action of Trimethylsulfoxonium iodide is influenced by environmental factors such as the presence of a strong base , which is necessary for the generation of the ylide . Additionally, the iodide salt is sensitive to light and needs to be protected from light as much as possible . The compound is also hygroscopic and must be stored in a cool, dry place .
Safety and Hazards
Trimethylsulfoxonium iodide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
Propriétés
InChI |
InChI=1S/C3H9OS.HI/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLKQGGAXWRFOE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](=O)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9IOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001014581 | |
| Record name | Trimethyloxosulphonium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001014581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Trimethylsulfoxonium iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18377 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Trimethylsulfoxonium iodide | |
CAS RN |
1774-47-6 | |
| Record name | Sulfoxonium, trimethyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1774-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfoxonium, trimethyl-, iodide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001774476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylsulfoxonium iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71213 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfoxonium, trimethyl-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethyloxosulphonium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001014581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyloxosulphonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.641 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of trimethylsulfoxonium iodide?
A1: Trimethylsulfoxonium iodide has the molecular formula [(CH3)3SO]I and a molecular weight of 202.08 g/mol.
Q2: What is the structure of TMSOI?
A2: TMSOI is a sulfur-containing organic salt. It features a positively charged sulfur atom bonded to three methyl groups and an oxygen atom, forming a tetrahedral structure. The counterion is iodide.
Q3: Are there any notable spectroscopic characteristics of TMSOI?
A3: Yes, single-crystal NMR studies have been conducted on TMSOI. The carbon-13 chemical shift tensors of the methyl groups in solid TMSOI were determined, providing insights into the electronic environment around these atoms []. These studies revealed that the most shielded direction in the molecule is close to the S-C bond direction, while the least shielded direction is roughly perpendicular to the O-S-C plane.
Q4: Is TMSOI stable under ambient conditions?
A4: While TMSOI is commonly used in organic synthesis, specific data on its stability under various conditions is limited in the provided research.
Q5: Does TMSOI have any particular solvent compatibility issues?
A5: TMSOI is typically used in aprotic solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) [, , , , ]. Its compatibility with other solvents should be assessed on a case-by-case basis.
Q6: What is the primary synthetic application of trimethylsulfoxonium iodide?
A6: TMSOI is widely recognized for its use in the Corey-Chaykovsky reaction, a reaction that forms epoxides from carbonyl compounds like aldehydes and ketones [, , , ].
Q7: Can you elaborate on the mechanism of the Corey-Chaykovsky reaction involving TMSOI?
A7: TMSOI reacts with a strong base, typically sodium hydride (NaH), to generate dimethylsulfoxonium methylide, a sulfur ylide. This ylide acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. Subsequent intramolecular cyclization yields the epoxide product.
Q8: Beyond epoxide formation, are there other synthetic uses of TMSOI?
A8: Yes, TMSOI has been employed in various other transformations. This includes the synthesis of cyclopropanes [, , , ], spiro[cyclopropane-1,9'-fluorene] derivatives [], 3-amino-2,3-dihydrobenzofurans [], and β-hydroxy-γ-lactams [].
Q9: How does the structure of the carbonyl compound influence its reactivity with TMSOI?
A9: The reactivity of cyclic ketones with TMSOI, leading to either Corey-Chaykovsky products or dienes, is dependent on ring size. For instance, cyclodecanone exhibits lower reactivity compared to cycloheptanone or cyclododecanone [].
Q10: What about the impact of base and solvent on TMSOI mediated reactions?
A10: Strong bases like NaH are typically required to generate the reactive ylide from TMSOI [, , , , ]. The choice of solvent can also influence the reaction outcome. For example, a mixture of DMSO and THF is commonly employed [, ].
Q11: Has computational chemistry been used to study TMSOI or its reactions?
A11: Yes, computational studies have provided insights into the mechanisms of TMSOI-mediated reactions. For example, calculations have been used to explore the energetics of the key [, ]-sigmatropic rearrangement in the Yurchenko diolefination, a reaction involving TMSOI and cyclic ketones [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B160744.png)


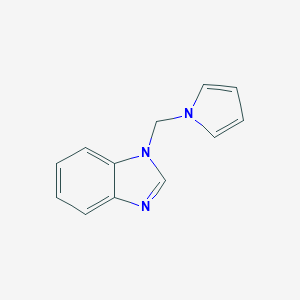

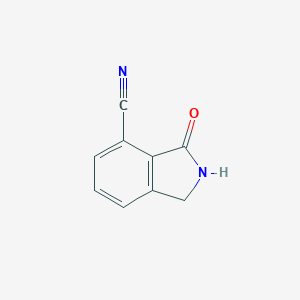

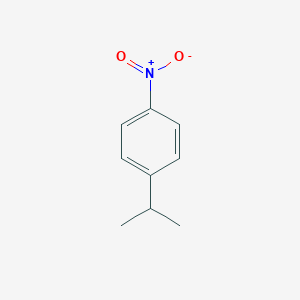
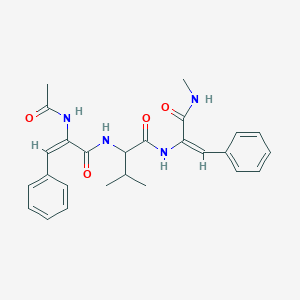
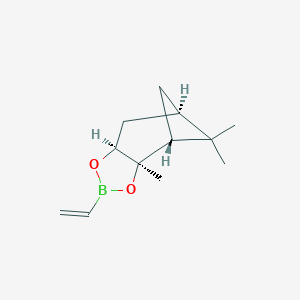
![Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-](/img/structure/B160764.png)
![Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate](/img/structure/B160769.png)